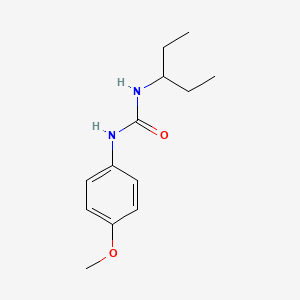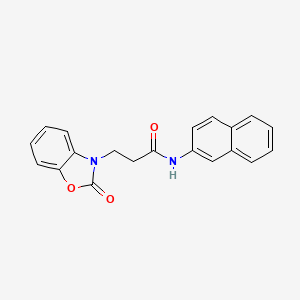![molecular formula C16H19N3O2 B5289473 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide, also known as THIP, is a synthetic compound that has been extensively studied in the field of neuroscience due to its ability to modulate the activity of gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety, insomnia, and epilepsy. THIP is a selective agonist of GABA receptors containing the delta subunit, which are mainly expressed in the thalamus and the cerebellum.
作用機序
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide acts as a positive allosteric modulator of delta-containing GABA receptors, enhancing the inhibitory effects of GABA on neuronal activity. Delta-containing GABA receptors are mainly expressed in the thalamus and the cerebellum, where they play a crucial role in the regulation of sensory processing, motor coordination, and cognitive functions.
Biochemical and physiological effects:
This compound has been shown to increase the amplitude and duration of GABAergic currents in neurons expressing delta-containing GABA receptors, leading to enhanced inhibition of neuronal activity. This compound also increases the affinity of GABA for delta-containing GABA receptors, resulting in a leftward shift of the dose-response curve. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, consistent with its ability to enhance GABAergic inhibition.
実験室実験の利点と制限
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide is a selective agonist of delta-containing GABA receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological conditions. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term experiments. This compound also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
Future research on 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide could focus on the development of more stable and bioavailable analogs of this compound that retain its selectivity for delta-containing GABA receptors. This compound analogs could be used to investigate the therapeutic potential of targeting delta-containing GABA receptors in various neurological and psychiatric disorders. This compound could also be used as a tool to study the role of delta-containing GABA receptors in the development and maintenance of drug addiction, as these receptors have been implicated in the modulation of reward pathways in the brain.
合成法
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide can be synthesized by reacting 2-bromoanisole with 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, followed by coupling with N,N-diisopropylethylamine and acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide has been extensively used in scientific research to investigate the role of delta-containing GABA receptors in various physiological and pathological conditions. For example, this compound has been shown to improve cognitive performance in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been used to study the role of delta-containing GABA receptors in the regulation of sleep and wakefulness, as well as in the modulation of pain perception.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-13-7-3-2-6-12(13)10-16(20)18-15-11-17-14-8-4-5-9-19(14)15/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRWOGZWRQERGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CN=C3N2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5289391.png)

![ethyl [4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl]imidoformate](/img/structure/B5289403.png)
![(3R*,3aR*,7aR*)-1-(butoxyacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5289412.png)
![3-methyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5289417.png)
![3-{2-[allyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5289422.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5289429.png)
![2-{2-methoxy-4-[(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5289436.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5289456.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5289482.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-methyl-1-piperazinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5289488.png)
